3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one
Description
3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one is a heterocyclic compound featuring a cinnolinone core substituted with a 4-bromophenyl group at position 3 and a methyl group at position 6. Its molecular formula is C₁₅H₁₄BrN₃O (molecular weight: 332.2 g/mol) .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDWQJYOAIDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable aromatic precursor to introduce the bromine atom at the desired position. This is followed by cyclization reactions to form the cinnoline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. For example:
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Reaction with amines : In anhydrous toluene with excess morpholine at 120°C, the bromine is replaced by a morpholinomethyl group, yielding derivatives with modified pharmacological properties .
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Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the bromine with aryl groups, enabling structural diversification.
Table 1: Nucleophilic Substitution Reactions
| Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Toluene, 120°C, 6 hrs | Morpholinomethyl-substituted derivative | 75-85% | |
| Phenylboronic acid/Pd | DMF, 80°C, 12 hrs | Biaryl derivative | 60-70% |
Condensation Reactions
The cinnolinone core participates in condensation with aldehydes or ketones:
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Mannich reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) in DMF to form aminoalkylated derivatives at the C3 position .
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Knoevenagel condensation : With malononitrile in ethanol under reflux, forms α,β-unsaturated nitrile derivatives.
Table 2: Condensation Reactions
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cinnolinone’s double bonds, yielding tetrahydrocinnolinone derivatives .
Table 3: Redox Reactions
| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 hrs | Carboxylic acid derivative | 50-60% | |
| Reduction | H₂, 10% Pd/C | EtOH, RT, 12 hrs | Tetrahydrocinnolinone | 80-90% |
Cycloaddition and Ring-Opening
The cinnolinone system engages in [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused tetracyclic structures . Conversely, strong bases (e.g., NaOH) induce ring-opening at the lactam moiety .
Functional Group Interconversion
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Hydroxylamination : Reacts with hydroxylamine hydrochloride to replace the ketone oxygen with an imino group (-NH-).
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Esterification : The ketone group is converted to an ester using acetic anhydride and H₂SO₄.
Biological Activity and Derivatives
Derivatives exhibit notable bioactivity:
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Anticancer activity : Morpholinomethyl-substituted analogs show IC₅₀ values <1 µM against colon cancer cells (DLD-1, HT-29) .
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Antimicrobial properties : Bromine-to-amine substitutions enhance activity against Gram-positive bacteria .
Key Reaction Mechanisms
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Suzuki Coupling Mechanism :
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Oxidative addition of Pd(0) to the C-Br bond.
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Transmetallation with arylboronic acid.
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Reductive elimination to form the C-C bond.
-
-
Mannich Reaction Mechanism :
Stability and Reactivity Considerations
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Bromination of an aromatic precursor to introduce the bromine atom.
- Cyclization reactions to form the cinnoline core.
- Use of strong acids or bases and specific catalysts to facilitate reactions.
Chemistry
3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one serves as a crucial building block in organic synthesis. Its structure allows for the development of more complex organic molecules, enhancing its utility in synthetic chemistry.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies suggest it may inhibit the growth of various microorganisms.
- Anticancer Potential: Preliminary evaluations show promise in targeting cancer cells through mechanisms such as microtubule disruption.
Medicinal Chemistry
Ongoing research focuses on its therapeutic potential:
- Investigations into its efficacy as an anticancer agent are prominent, with studies demonstrating cytotoxic effects on cancer cell lines.
- Its mechanism of action may involve interactions with specific enzymes or receptors, altering biological pathways relevant to disease progression.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of trihydrocinnolinones, including 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one. The results indicated that this compound exhibited significant antiproliferative activity against several cancer cell lines with IC50 values ranging from 5 to 20 µM .
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one | HeLa (cervical carcinoma) | 10 | Microtubule disruption |
| 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one | MNNG/HOS (osteosarcoma) | 15 | Microtubule disruption |
| Comparative Agent (e.g., Combretastatin A-4) | Various cancer lines | <10 | Microtubule disruption |
Industrial Applications
In addition to its research applications, this compound is being explored for industrial uses:
- Development of new materials with specific properties such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound shares the 4-bromophenyl motif with analogs but differs in core heterocycles (cinnolinone vs. oxadiazole/chromenone).
- Planarity is critical for biological activity; chromenone derivatives exhibit perpendicular aryl rings , while oxadiazoles maintain conjugation for anti-inflammatory effects .
Key Observations :
- Synthesis of bromophenyl-containing compounds often involves condensation reactions in ethanol .
- Lower reaction temperatures (e.g., room temperature for chromenones ) improve selectivity but may reduce yields compared to reflux conditions.
Pharmacological Activity
Key Observations :
- The cinnolinone core may target kinases or DNA repair enzymes, but experimental validation is needed .
Physicochemical Properties
Key Observations :
- Hydrogen bonding (e.g., N–H⋯O in chromenones ) enhances stability and crystallinity.
- Oxime derivatives may offer improved solubility but require stability optimization .
Biological Activity
3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
- Chemical Name : 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one
- Molecular Formula : C15H13BrN2O
- Molecular Weight : 317.18 g/mol
- CAS Number : 1024571-10-5
Structural Features
The compound features a trihydrocinnolinone framework with a bromophenyl substituent at the 3-position and a methyl group at the 7-position. This unique structure may influence its biological activity and pharmacological properties.
Anticancer Activity
Recent studies have indicated that 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to downregulate the PI3K/Akt pathway, leading to increased apoptosis rates in cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies report that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging evidence suggests that 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one may also possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell lines .
Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results highlight its potential utility in treating bacterial infections .
Study 3: Neuroprotection in vitro
A recent investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed that treatment with 10 µM of the compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
